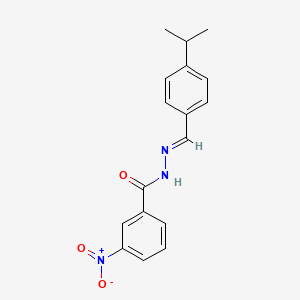

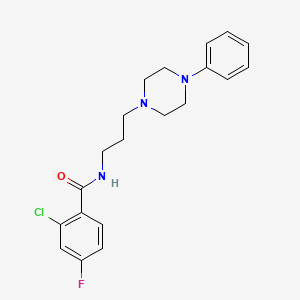

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, commonly known as INHIBITOR-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. INHIBITOR-1 is a hydrazide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

Applications De Recherche Scientifique

Sensor Development

- Hg2+ Sensor : A derivative of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) was used to develop a selective heavy metal ion sensor, particularly for mercury (Hg2+). This involved the deposition of NBBSH derivatives on a glassy carbon electrode, showing enhanced sensitivity and stability in detecting Hg2+ concentrations in water samples (Hussain et al., 2017).

Polymer and Materials Science

- Photolabile Groups in Polymers : Derivatives like o-nitrobenzyl groups, closely related to (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide, have been widely used in polymer and materials science. These groups enable alteration of polymer properties through irradiation, finding applications in photodegradable hydrogels, thin film patterning, and bioconjugates (Zhao et al., 2012).

Molecular Docking and Spectroscopic Studies

- Molecular Docking : A derivative, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized, including molecular docking studies that suggested its potential as an anti-diabetic agent (Karrouchi et al., 2021).

Antimicrobial Activity

- Antimicrobial Evaluation : Various derivatives of hydrazides, including 4-nitrobenzylidene hydrazides, were synthesized and showed significant in vitro antimicrobial activity. The study indicated the importance of specific substituents for enhanced activity (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- Aroylhydrazones and Xanthine Oxidase : A series of hydrazones, including (E)-N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzohydrazide, were synthesized and showed strong xanthine oxidase inhibitory activities. This has implications in the development of treatments for diseases like gout and hyperuricemia (Han et al., 2022).

Antitubercular and Antimicrobial Agents

- Thiazolidinone Derivatives : N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole, synthesized from 2-amino-5-nitrothiazole, showed promising antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2014).

Propriétés

IUPAC Name |

3-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(10-15)20(22)23/h3-12H,1-2H3,(H,19,21)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQTALHZMGXGE-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)

![6-(3-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B2881877.png)

![Tert-butyl N-[(2,3,4-trihydroxyphenyl)methylamino]carbamate](/img/structure/B2881879.png)

![2-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881880.png)

![N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2881881.png)

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)